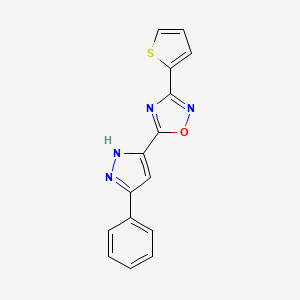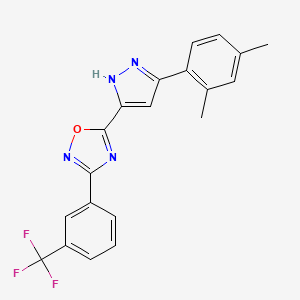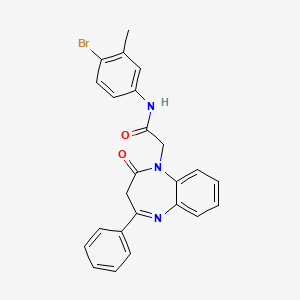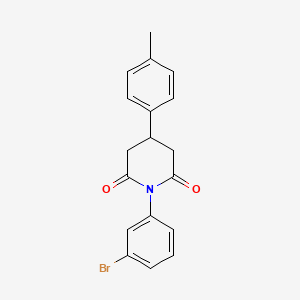
3-(Cyclohexylsulfonyl)-6-(4-(2,4-dimethylphenyl)piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(CYCLOHEXANESULFONYL)-6-[4-(2,4-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZINE is a complex organic compound that features a pyridazine ring substituted with cyclohexanesulfonyl and dimethylphenylpiperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CYCLOHEXANESULFONYL)-6-[4-(2,4-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZINE typically involves multi-step organic reactions. One common approach is to start with the pyridazine core and introduce the cyclohexanesulfonyl and dimethylphenylpiperazine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the substitutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(CYCLOHEXANESULFONYL)-6-[4-(2,4-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitutions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(CYCLOHEXANESULFONYL)-6-[4-(2,4-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(CYCLOHEXANESULFONYL)-6-[4-(2,4-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZINE involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- TRANS-4-{2-[4-(2,3-DICHLOROPHENYL)-PIPERAZIN-1-YL]ETHYL}-N,N-DIMETHYLCARBAMOYL-CYCLOHEXYLAMINE
- 2-{3-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]PROPYL}-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3(2H)-ONE
Uniqueness
3-(CYCLOHEXANESULFONYL)-6-[4-(2,4-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZINE is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of cyclohexanesulfonyl and dimethylphenylpiperazine groups makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C22H30N4O2S |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
3-cyclohexylsulfonyl-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C22H30N4O2S/c1-17-8-9-20(18(2)16-17)25-12-14-26(15-13-25)21-10-11-22(24-23-21)29(27,28)19-6-4-3-5-7-19/h8-11,16,19H,3-7,12-15H2,1-2H3 |
InChI Key |
GAGJKBUACHIMAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)C4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide](/img/structure/B11268382.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B11268392.png)

![2-[(E)-[(2-Benzyl-1,3-benzoxazol-5-YL)imino]methyl]-4-nitrophenol](/img/structure/B11268398.png)
![1-(2,4-Dimethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one](/img/structure/B11268412.png)
![2-(4-chlorophenyl)-5-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11268416.png)
![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11268417.png)
![N-benzyl-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11268420.png)


![N-(4-ethoxyphenyl)-9-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11268432.png)
![N-(2-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11268434.png)
![N-(4-bromophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11268449.png)

